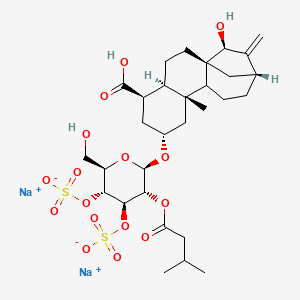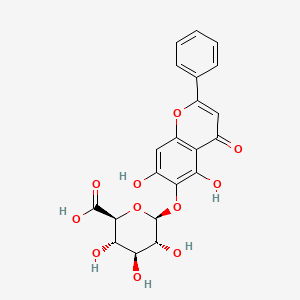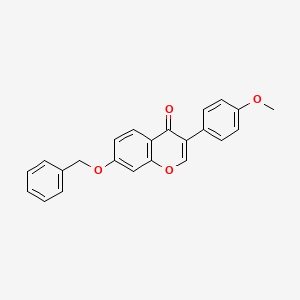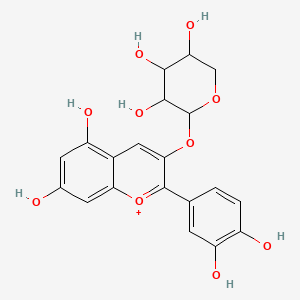
Cyanidin-3-O-arabinose chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanidin-3-O-arabinose chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. This compound is known for its vibrant color and potential health benefits, including antioxidant and anti-inflammatory properties .
Mecanismo De Acción
- Cyanidin-3-O-arabinose chloride primarily targets adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a cellular energy sensor involved in metabolism and aging processes .
- By phosphorylating and inactivating coactivators (CRTC2 and HDAC5), C3G suppresses hepatic gluconeogenesis, reducing the expression of gluconeogenic genes .
- Additionally, C3G exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress-induced senescence in hepatocarcinoma cells .
- However, its oral administration in mice elevates plasma adiponectin concentrations, contributing to AMPK activation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Análisis Bioquímico
Cellular Effects
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyanidin-3-O-arabinose chloride typically involves the glycosylation of cyanidin with arabinose in the presence of a chloride source. The reaction conditions often include acidic environments to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound can be achieved through extraction from natural sources such as berries and other fruits rich in anthocyanins. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Cyanidin-3-O-arabinose chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its color and stability.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions .
Major Products Formed
Aplicaciones Científicas De Investigación
Cyanidin-3-O-arabinose chloride has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Cyanidin-3-O-glucoside chloride: Similar in structure but with a glucose moiety instead of arabinose.
Cyanidin-3-O-rutinoside chloride: Contains a rutinoside group and is used for its anti-inflammatory and antioxidant effects.
Cyanidin-3-O-galactoside chloride: Contains a galactose moiety and is studied for its potential neuroprotective effects.
Uniqueness
Cyanidin-3-O-arabinose chloride is unique due to its specific arabinose moiety, which may confer distinct biological activities and stability compared to other cyanidin derivatives .
Propiedades
Número CAS |
27214-72-8 |
|---|---|
Fórmula molecular |
C20H19ClO10 |
Peso molecular |
454.8 g/mol |
Nombre IUPAC |
(3S,4R,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20?;/m1./s1 |
Clave InChI |
ORTBMTXABUAMJS-XJHLJFOESA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
Origen del producto |
United States |
A: While the provided study identifies Cyanidin 3-monoarabinoside as a constituent of miracle fruit pigments, it primarily focuses on characterizing the anthocyanin and flavonol profile of the fruit. [] The study doesn't delve into the specific properties or functions of individual compounds like Cyanidin 3-monoarabinoside. Therefore, we cannot infer its specific significance within the fruit based solely on this research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



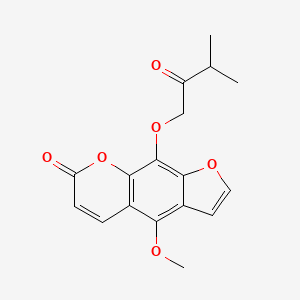
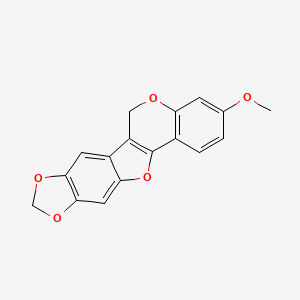


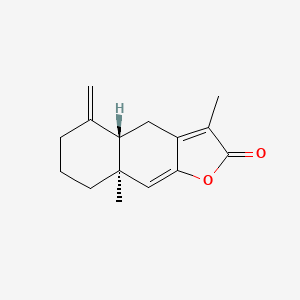
![[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B600224.png)
